molecular formula C9H16O3 B13615805 2,2,4,4-Tetramethyloxolane-3-carboxylicacid

2,2,4,4-Tetramethyloxolane-3-carboxylicacid

Cat. No.: B13615805
M. Wt: 172.22 g/mol
InChI Key: OOXZINGOZDHBHZ-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C9H16O3. It is a derivative of oxolane, characterized by the presence of four methyl groups at positions 2 and 4, and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-diol with a carboxylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2,2,4,4-Tetramethyloxolane-3-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxolane derivatives, alcohols, and substituted oxolanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4,4-Tetramethyloxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyloxolane-3-carboxylic acid is unique due to the presence of both the oxolane ring and the carboxylic acid group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2,2,4,4-tetramethyloxolane-3-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-8(2)5-12-9(3,4)6(8)7(10)11/h6H,5H2,1-4H3,(H,10,11)

InChI Key

OOXZINGOZDHBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C1C(=O)O)(C)C)C

Origin of Product

United States

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